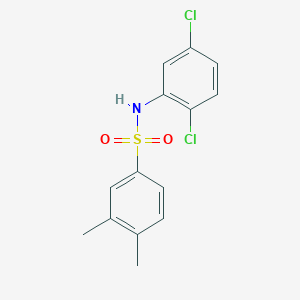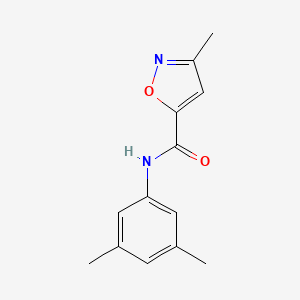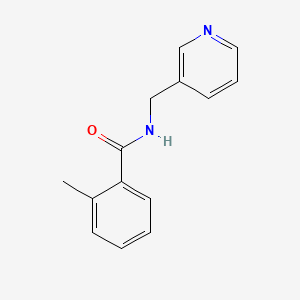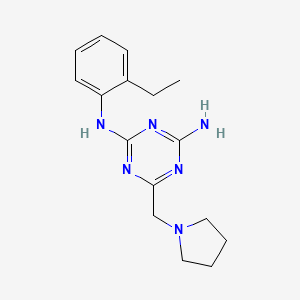
N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with two methyl groups and a dichlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Formation of N-alkyl or N-acyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
Chemistry: N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial properties. It is also investigated for its role in inhibiting specific enzymes or pathways in pathogenic organisms.
Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the formulation of drugs and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.
類似化合物との比較
- N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide
- N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
- N-(2,5-dichlorophenyl)-3-methylbenzenesulfonamide
Comparison: N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The position and number of methyl groups can affect the compound’s ability to interact with molecular targets, thereby altering its efficacy and potency compared to similar compounds.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-5-12(7-10(9)2)20(18,19)17-14-8-11(15)4-6-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABHKUHBNXTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidin-4-amine](/img/structure/B7602884.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B7602888.png)

![N-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enamide](/img/structure/B7602892.png)

![N-(2,2-dimethylcyclopentyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602903.png)


![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7602929.png)
![5-ethoxy-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7602937.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7602961.png)
![N-[2-(4-methoxyanilino)phenyl]-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7602965.png)
